molecular formula C5H9Cl2N3 B1582690 2,5-Diaminopyridine dihydrochloride CAS No. 26878-35-3

2,5-Diaminopyridine dihydrochloride

Cat. No. B1582690
CAS RN: 26878-35-3
M. Wt: 182.05 g/mol
InChI Key: RWHNUWWUPZKDQP-UHFFFAOYSA-N
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Description

2,5-Diaminopyridine dihydrochloride is a chemical compound used in scientific research and development . It is a brownish-grey fine crystalline powder . Its molecular formula is C5H7N3·2HCl, and it has a molecular weight of 182.05 .


Synthesis Analysis

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . It has been used in the synthesis of organic-inorganic hybrid compounds .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyridine dihydrochloride consists of a pyridine ring with two amine groups at the 2nd and 5th positions .


Chemical Reactions Analysis

2,5-Diaminopyridine dihydrochloride has been used in the preparation of 6-acetamidoimidazo[1,2-a]pyridine . It has also been used in the preparation of organo-soluble polyimides by reacting with different dianhydride monomers .


Physical And Chemical Properties Analysis

2,5-Diaminopyridine dihydrochloride is a brownish-grey fine crystalline powder . It has a molecular weight of 182.05 . The melting point is 264 °C (dec.) (lit.) .

Scientific Research Applications

Supramolecular Structures

2,5-Diaminopyridine dihydrochloride plays a role in forming supramolecular structures in combination with various organic acids. Jin et al. (2015) reported the preparation of anhydrous and hydrated multi-component organic acid-base salts with 2,6-diaminopyridine, leading to the formation of crystalline compounds characterized by extensive hydrogen bonding and a variety of other interactions in their supramolecular architectures. This demonstrates its utility in the field of crystallography and molecular design (Jin, Zhao, Liu, Jin, Zhang, Wen, Liu, Jin, & Wang, 2015).

Synthesis of Antitumor Agents

2,5-Diaminopyridine dihydrochloride is a key precursor in the synthesis of various antitumor agents. Grivsky et al. (1980) described its role in synthesizing a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain types of cancer in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Antibacterial Agents

The compound is used in developing antibacterial agents. A study by Rauckman and Roth (1980) on electrophilic substitution of 2,4-diaminopyridine showcased the potential of 2,5-Diaminopyridine dihydrochloride derivatives in creating antibacterial compounds, particularly in inhibiting dihydrofolate reductase (Rauckman & Roth, 1980).

Corrosion Inhibition

It also finds application in corrosion inhibition. Qiang et al. (2016) examined the inhibitive ability of 2,6-diaminopyridine and its synergistic effect with tartaric acid towards mild steel corrosion, showing how it can effectively protect steel in acidic environments (Qiang, Guo, Zhang, Li, Yu, & Tan, 2016).

Physical and Thermal Properties

The impact of biofield treatment on the physical and thermal properties of 2,6-Diaminopyridine has been researched. Trivedi et al. (2015) investigated how biofield treatment altered various physical, thermal, and spectral properties of 2,6-Diaminopyridine, indicating its potential in material science and pharmaceuticals (Trivedi, Tallapragada, Branton, Trivedi, Nayak, Mishra, & Jana, 2015).

Safety And Hazards

2,5-Diaminopyridine dihydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNUWWUPZKDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181386
Record name Pyridine-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminopyridine dihydrochloride

CAS RN

26878-35-3
Record name Pyridine-2,5-diamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,5-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Li, W Lyu, Y Liao - Macromolecular Rapid Communications, 2019 - Wiley Online Library
Nitrogen‐rich conjugated microporous polymers (CMPs) with tunable porosities and reversible redox properties have received increasing interest as electrode materials for …
Number of citations: 32 onlinelibrary.wiley.com
Z Fei, E Păunescu, WH Ang… - European Journal of …, 2014 - Wiley Online Library
The phosphorylation of a series of diaminopyridines (2,3‐, 3,4‐, 2,5‐ and 2,6‐diaminopyridine), with various molecular equivalents of chlorodiphenylphosphine in the presence of TEA …
강태욱 - 2023 - repository.hanyang.ac.kr
Recently, low-dimensional layered nanomaterials such as transition metal dichalcogenides (TMDs) and covalent organic frameworks (COFs) have gained a lot of attention in the fields …
Number of citations: 0 repository.hanyang.ac.kr
S Walha, S Yahyaoui, H Naili, T Mhiri… - Journal of Coordination …, 2010 - Taylor & Francis
An organic–inorganic hybrid compound (C 5 H 9 N 3 )ZnCl 4 · H 2 O was synthesized by slow evaporation and characterized by single-crystal X-ray diffraction, differential scanning …
Number of citations: 12 www.tandfonline.com
S Walha, H Naïli, S Yahyaoui, BF Ali… - … of superconductivity and …, 2013 - Springer
A single crystal structure determination of the complex (C 5 H 9 N 3 )CuCl 4 [henceforth I] has been carried out. It crystallizes in the orthorhombic space group Cmca, with the cell …
Number of citations: 18 link.springer.com
T Takemoto, M Eda, M Hihara, T Okada… - Journal of medicinal …, 1994 - ACS Publications
Potassium channel openers have the functionof va-sorelaxation through hyperpolarization of the cell mem-brane in vascular smooth muscle. 1-3 Because of their resulting therapeutic …
Number of citations: 29 pubs.acs.org
FAC Cooke - 1977 - pearl.plymouth.ac.uk
Previous work on the production of dipyrrolo and imidazopyrrolo - pyridine systems has been reviewed. Methods for the preparation of 2,4-diaminopyridines have been reviewed and …
Number of citations: 2 pearl.plymouth.ac.uk
TW Kang, JH Lee, J Lee, JH Park, JH Shin… - Advanced …, 2023 - Wiley Online Library
Organic solid electrolytes offer an effective route for safe and high energy‐density all‐solid‐state Li metal batteries. However, it remains a challenge to devise a new strategy to promote …
Number of citations: 4 onlinelibrary.wiley.com
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
M Ahmed, MG Kotp, TH Mansoure, RH Lee… - Microporous and …, 2022 - Elsevier
Conjugated microporous polymers (CMPs) have considered as organic porous polymers featuring combination of p-conjugated skeletons with permanent micro-porosity. In the present …
Number of citations: 5 www.sciencedirect.com

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